![molecular formula C16H22N4O3 B2475331 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-44-1](/img/structure/B2475331.png)
3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
In general, the synthesis of similar compounds often involves cyclization steps1. For instance, the synthesis of 1H-indazole, a related heterocyclic compound, involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material1.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, without specific data on the compound , I can’t provide a detailed analysis.Chemical Reactions Analysis
The chemical reactions involving a specific compound depend on its functional groups and overall structure. For instance, compounds containing an indazole fragment have been used in the synthesis of various biologically active compounds1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, stability, and reactivity. These properties are determined by the compound’s molecular structure and can be predicted using various computational methods.Scientific Research Applications
Anticancer and Antimicrobial Activities
Research has explored the synthesis and biological evaluation of various purine derivatives, highlighting their potential anticancer, anti-HIV, and antimicrobial activities. For instance, the synthesis of new triazolo and triazino purine derivatives demonstrated considerable in vitro anticancer activity against melanoma, lung cancer, and breast cancer cell lines. Additionally, some compounds displayed moderate anti-HIV activity and significant antimicrobial effects against pathogens like P. aeruginosa, P. vulgaris, and S. aureus, though they lacked antifungal activity (Ashour et al., 2012).
Antiviral and Immunotherapeutic Applications
Other studies focused on the synthesis of sugar-modified nucleoside derivatives of purine analogues, evaluating their antiviral activity against viruses such as the Semliki Forest virus. The findings indicated similar antiviral activities among some derivatives compared to the parent compound, with notable exceptions exhibiting either toxicity or lack of activity (Kini et al., 1991).
Enzymatic Inhibition and Disease Treatment Potentials
The synthesis of novel purine analogues aimed at determining their immunomodulatory effects has been reported, with certain guanosine analogues showing significant immune function potentiation. These findings suggest potential applications in designing therapeutic agents targeting purinergic regulation or purine metabolism (Nagahara et al., 1990).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should always be followed to minimize risks.
Future Directions
The future directions for research on a specific compound would depend on its potential applications. For instance, if the compound shows promising biological activity, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action.
Please note that this is a general overview and may not apply directly to “3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione”. For more specific information, further research or consultation with a subject matter expert may be necessary.
properties
IUPAC Name |
2-hexyl-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-5-6-7-8-9-19-14(21)12-13(18(4)16(19)22)17-15-20(12)10(2)11(3)23-15/h5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFNYKXORQWUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

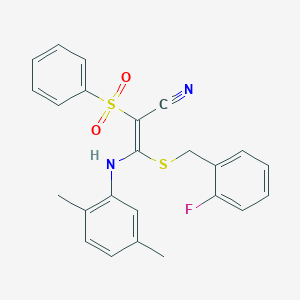
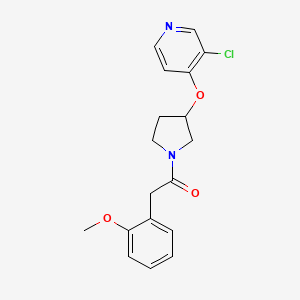
![1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2475252.png)
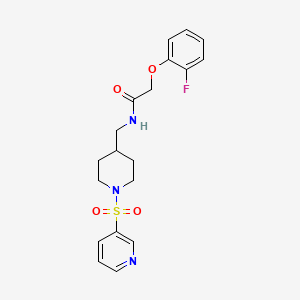
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2475256.png)
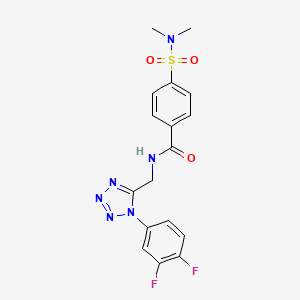
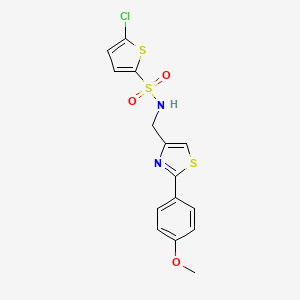
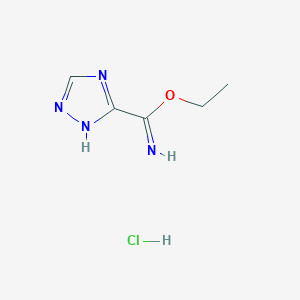
![N~1~-(3-chlorophenyl)-2-[(7-oxo-2-piperidino-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2475263.png)
![3-(4-(Difluoromethoxy)phenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2475264.png)
![(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2475266.png)
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2475268.png)
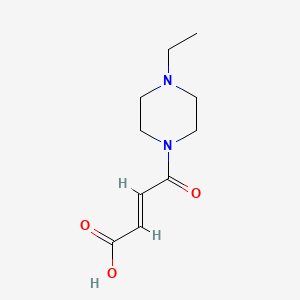
![3-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2475270.png)